molecular formula C5H11N3O2 B1329680 1,3-Dimethyl-1-(methylcarbamoyl)urea CAS No. 816-00-2

1,3-Dimethyl-1-(methylcarbamoyl)urea

Cat. No. B1329680
CAS RN: 816-00-2
M. Wt: 145.16 g/mol
InChI Key: UOLKUOBCZVAOEZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1-(methylcarbamoyl)urea is a colorless crystalline powder . It is used for the synthesis of caffeine, pharmachemicals, textile aids, herbicides, and others .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .


Molecular Structure Analysis

The molecular formula of 1,3-Dimethyl-1-(methylcarbamoyl)urea is C5H11N3O2 . The InChI key is MGJKQDOBUOMPEZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

1,3-Dimethylurea is an amide. Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents . Amides are very weak bases (weaker than water) .


Physical And Chemical Properties Analysis

1,3-Dimethyl-1-(methylcarbamoyl)urea is a colorless crystalline powder . It has a molar mass of 88.110 g·mol −1 . It has a density of 1.142 g mL −1 . It has a melting point of 104.4 °C and a boiling point of 269.1 °C . It is soluble in water .

Safety And Hazards

When heated to decomposition, 1,3-Dimethylurea emits toxic fumes . It is probably combustible . It is moderately toxic by the intraperitoneal route . Experimental teratogenic and reproductive effects have been reported . Human mutation data has also been reported .

properties

IUPAC Name

1,3-dimethyl-1-(methylcarbamoyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c1-6-4(9)8(3)5(10)7-2/h1-3H3,(H,6,9)(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLKUOBCZVAOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002074
Record name N,N,N'-Trimethyltriimidodicarbonato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1-(methylcarbamoyl)urea

CAS RN

816-00-2
Record name Imidodicarbonic diamide, N,N',2-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC77663
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,N'-Trimethyltriimidodicarbonato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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